Cinnamaldehyde dimethyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

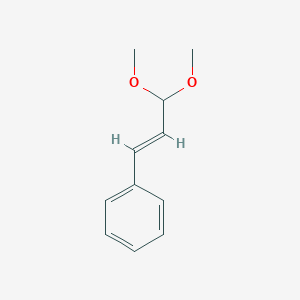

[(E)-3,3-dimethoxyprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAOABFNWSOOLU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C=C/C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4364-06-1, 63511-93-3 | |

| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3,3-dimethoxypropen-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of cinnamaldehyde. It details the compound's physicochemical properties, a robust synthesis protocol, and comprehensive characterization methodologies. This guide is intended to serve as a critical resource for professionals in organic synthesis, analytical chemistry, and drug development who require detailed procedural information and reference data for this compound.

Physicochemical Properties

Cinnamaldehyde dimethyl acetal, systematically named [(E)-3,3-dimethoxyprop-1-enyl]benzene, is the dimethyl acetal of cinnamaldehyde.[1][2] It is often used in organic synthesis to protect the aldehyde group of cinnamaldehyde during reactions where the aldehyde would otherwise be reactive. The compound is generally a pale yellow, oily liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3][4] |

| Molecular Weight | 178.23 g/mol | [1][3][4] |

| CAS Number | 63511-93-3 / 4364-06-1 | [1][2][3][4] |

| Appearance | Pale yellow clear liquid | [3] |

| Boiling Point | 256.00 °C (at 760.00 mm Hg) | [3] |

| Specific Gravity | 1.016 to 1.020 @ 25 °C | [3] |

| Refractive Index | 1.530 to 1.534 @ 20 °C | [3] |

| Flash Point | 93.33 °C (200.00 °F) | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water.[3] | |

| Stability | Stable under basic and neutral conditions; hydrolyzes in the presence of acid.[4] |

Synthesis: Acid-Catalyzed Acetalization

The most common method for synthesizing this compound is the acid-catalyzed reaction of cinnamaldehyde with methanol (B129727).[4] This reaction is an equilibrium process where methanol acts as both the nucleophile and the solvent.

2.1 Reaction Principle

The mechanism involves the initial protonation of the cinnamaldehyde carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol.[4][5] This forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and subsequent deprotonation gives the final acetal product.

Caption: Acid-catalyzed formation of this compound from cinnamaldehyde and methanol.

2.2 Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

trans-Cinnamaldehyde (1.0 eq)

-

Anhydrous Methanol (used as solvent and reactant)

-

Concentrated Hydrochloric Acid (HCl, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

-

Separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask containing anhydrous methanol (approx. 4 mL per 10 mmol of aldehyde), add trans-cinnamaldehyde (e.g., 10 mmol, 1.32 g).

-

Stir the mixture at room temperature to ensure dissolution.

-

Carefully add a catalytic amount of concentrated hydrochloric acid (1-2 drops).[5]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the cinnamaldehyde spot/peak.[5] Reaction times typically range from 30 minutes to a few hours.[5]

Work-up and Purification:

-

Upon completion, neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.[5]

-

Remove the bulk of the methanol using a rotary evaporator.[5]

-

To the remaining residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[5]

-

Combine the organic layers and wash with brine (20 mL) to remove residual water.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

If necessary, purify the crude product by vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized product. The typical workflow involves a combination of spectroscopic techniques.

Caption: A typical experimental workflow for the purification and characterization of the synthesized product.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound.[4]

Experimental Protocol:

-

Prepare the sample by dissolving a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to literature data.

Expected Spectral Data: The following tables summarize the characteristic chemical shifts for this compound.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Atom/Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl Group (Ar-H) | 7.22 - 7.41 | m | - | 5H |

| Vinylic Proton (C=CH-Ar) | 6.64 | d | 15.9 | 1H |

| Vinylic Proton (CH-CH=) | Varies | dd | Varies | 1H |

| Acetal Proton (CH(OMe)₂) | 4.96 | d | 5.0 | 1H |

| Methoxy Protons (-OCH₃) | ~3.3 | s | - | 6H |

| Source:[4][6] |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Phenyl Group (C-1') | 136.0 - 136.6 |

| Phenyl Group (C-3', 5') | 128.5 |

| Phenyl Group (C-4') | 128.0 - 127.8 |

| Phenyl Group (C-2', 6') | 126.6 |

| Vinylic Carbon (C-3) | 133.9 |

| Vinylic Carbon (C-2) | 125.6 |

| Acetal Carbon (C-1) | 102.9 |

| Methoxy Carbons (-OCH₃) | 52.6 |

| Source:[4][6] |

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the conversion of the aldehyde functional group to an acetal.

Experimental Protocol:

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquire the IR spectrum using an FTIR spectrometer.

-

The most definitive change is the disappearance of the strong C=O stretching vibration of the aldehyde, which is prominent in the cinnamaldehyde spectrum around 1667-1680 cm⁻¹.[4][7]

3.3 Mass Spectrometry (MS)

Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Dilute a small sample of the purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the sample into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum, typically using Electron Ionization (EI).

Expected Spectral Data: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments (EI-MS)

| m/z | Relative Intensity | Putative Fragment |

| 178 | Low | [M]⁺ (Molecular Ion) |

| 147 | 99.99 | [M - OCH₃]⁺ |

| 115 | 58.33 | [M - OCH₃ - CH₃OH]⁺ or [C₉H₇]⁺ |

| 121 | 36.46 | [C₈H₉O]⁺ |

| 77 | 32.29 | [C₆H₅]⁺ (Phenyl cation) |

| 103 | 31.12 | [C₈H₇]⁺ |

| Source:[1] |

Stability Considerations

While the acetal functional group is stable to bases and most nucleophiles, it is susceptible to hydrolysis under acidic conditions, which regenerates cinnamaldehyde and methanol.[4] It is also important to note that cinnamaldehyde can react with methanol, its analytical solvent, to form the dimethyl acetal over time.[6][8] This reaction is accelerated by higher concentrations of cinnamaldehyde, elevated storage temperatures, and exposure to light.[4][6][9] Therefore, when handling standard solutions of cinnamaldehyde in methanol for analytical purposes, these factors must be carefully controlled to prevent unintended acetal formation.[6][8][9]

References

- 1. This compound | C11H14O2 | CID 5463228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cinnamic aldehyde, dimethyl acetal [webbook.nist.gov]

- 3. This compound, 4364-06-1 [thegoodscentscompany.com]

- 4. This compound | 63511-93-3 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]

An In-depth Technical Guide to the Acid-Catalyzed Formation of Cinnamaldehyde Dimethyl Acetal

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the acid-catalyzed synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532). It is intended to serve as a technical resource for professionals in organic synthesis and drug development.

Introduction

Cinnamaldehyde is an α,β-unsaturated aldehyde that serves as the principal flavor component of cinnamon. In organic synthesis, the aldehyde functional group is highly reactive towards nucleophiles and can be susceptible to oxidation and reduction. To perform chemical transformations on other parts of the cinnamaldehyde molecule, such as the alkene, it is often necessary to temporarily protect the aldehyde group.

The formation of an acetal is a common and effective strategy for protecting aldehydes and ketones.[1] Specifically, the reaction of cinnamaldehyde with methanol (B129727) in the presence of an acid catalyst yields cinnamaldehyde dimethyl acetal. This derivative is stable under neutral or basic conditions and resistant to many nucleophiles and oxidants.[2] The protecting group can be readily removed by hydrolysis in aqueous acid to regenerate the original aldehyde.[3] This guide details the underlying chemical principles and practical methodologies for this important transformation.

Reaction Overview and Mechanism

The formation of this compound is a reversible, acid-catalyzed nucleophilic addition reaction.[4][5] Two equivalents of methanol add to the carbonyl carbon of cinnamaldehyde to form the acetal and one molecule of water. The reaction does not proceed in neutral or basic media because the hydroxyl group of the intermediate hemiacetal is a poor leaving group; acid is required to protonate it, creating a good leaving group (water).[1]

The overall reaction is as follows:

Cinnamaldehyde + 2 CH₃OH ⇌ this compound + H₂O (in the presence of H⁺)

The mechanism proceeds in two main stages: formation of a hemiacetal intermediate, followed by its conversion to the acetal.

Stage 1: Hemiacetal Formation

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5][6] This activation step lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to attack by a weak nucleophile like methanol.[6]

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon.[3]

-

Deprotonation: A base (such as another molecule of methanol) removes a proton from the oxonium ion to form the neutral hemiacetal intermediate.[3]

Stage 2: Acetal Formation 4. Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.[1][3] 5. Elimination of Water: The protonated hydroxyl group departs as a water molecule, a good leaving group. This results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion.[6][7] 6. Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbocation.[6] 7. Final Deprotonation: A base removes the final proton, yielding the this compound and regenerating the acid catalyst.[3][6]

The entire process is an equilibrium.[6] To drive the reaction to completion, it is common to use an excess of methanol or to remove the water as it is formed, in accordance with Le Châtelier's principle.[3][4]

Figure 1: Acid-catalyzed mechanism for this compound formation.

Quantitative Data and Reaction Parameters

The efficiency of this compound formation is influenced by several factors, including the choice of catalyst, solvent, dehydrating agent, and reaction conditions.[8][9] Studies have shown that the reaction rate is affected by the concentration of cinnamaldehyde, storage temperature, and exposure to light.[8][9][10]

| Parameter | Condition / Reagent | Result / Yield | Reference |

| Catalyst | p-Toluenesulfonic acid monohydrate | 91–93% | [11] |

| Catalyst | Hydrochloric acid (0.1 mol%) | >99% conversion | [12] |

| Catalyst | Aprotic Pyridinium Ions | High efficiency at low loadings | [2] |

| Dehydrating Agent | Trimethyl orthoformate | Drives equilibrium, high yield | [2][11] |

| Solvent | Anhydrous Methanol | Serves as reagent and solvent | [11] |

| Temperature | Room Temperature | Effective for high yield | [11] |

| Concentration | Higher cinnamaldehyde concentration | Accelerates acetal formation | [8][10] |

| Light | Light Illumination | Can promote the reaction | [8][10] |

Experimental Protocols

A reliable and high-yield procedure for the preparation of this compound has been published in Organic Syntheses.[11] This protocol utilizes trimethyl orthoformate as both a reagent and a dehydrating agent, which effectively drives the reaction equilibrium toward the product.

Synthesis of this compound

Materials:

-

trans-Cinnamaldehyde (66.0 g, 0.50 mole)

-

Trimethyl orthoformate (100 g, 1.06 mole)

-

Anhydrous methanol (450 mL)

-

p-Toluenesulfonic acid monohydrate (0.5 g)

Procedure:

-

Reaction Setup: A mixture of trans-cinnamaldehyde, trimethyl orthoformate, anhydrous methanol, and p-toluenesulfonic acid monohydrate is prepared in a suitable reaction flask equipped with a magnetic stirrer.

-

Reaction Execution: The mixture is stirred at room temperature for 24 hours.

-

Workup: The methanol and other volatile components are removed using a rotary evaporator.

-

Purification: The resulting residue is purified by distillation under reduced pressure. The product, this compound, is collected at a boiling point of 93–96°C at 0.2 mmHg.[11]

Expected Outcome: This procedure typically yields 81–83 g (91–93%) of pure this compound.[11]

Characterization: The product can be characterized using spectroscopic methods. The conversion of the aldehyde to the acetal results in a significant change in the UV-visible spectrum, as the conjugation of the carbonyl group is removed.[10] The product structure can be confirmed by IR and NMR spectroscopy.[11][13]

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The acid-catalyzed formation of this compound is a fundamental and highly efficient method for the protection of the aldehyde functional group. The reaction proceeds through a well-understood, two-stage mechanism involving a hemiacetal intermediate. By controlling reaction conditions, such as using an excess of alcohol and removing water, high yields of the desired acetal can be achieved. The stability of the resulting acetal under non-acidic conditions makes it an invaluable tool in multistep organic synthesis, allowing for selective transformations elsewhere in the molecule before facile deprotection.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Formation of this compound in methanol during analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. This compound | 63511-93-3 | Benchchem [benchchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cinnamic aldehyde, dimethyl acetal [webbook.nist.gov]

Spectroscopic Profile of Cinnamaldehyde Dimethyl Acetal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for cinnamaldehyde (B126680) dimethyl acetal (B89532) (3,3-dimethoxy-1-phenylprop-1-ene), a key fragrance and flavoring ingredient. It is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data, experimental protocols, and a logical workflow for spectroscopic characterization.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cinnamaldehyde dimethyl acetal.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 6.1-6.8 | Multiplet | 2H | Vinylic protons (-CH=CH-) |

| ~ 5.1-5.3 | Doublet | 1H | Acetal proton (-CH(OCH₃)₂) |

| ~ 3.3 | Singlet | 6H | Methoxyl protons (-OCH₃) |

Solvent: Typically CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Similar to the proton NMR data, the following are predicted chemical shifts for the carbon atoms in this compound. Acetal carbons typically appear in the 90-100 ppm range.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 136 | Quaternary aromatic carbon (C-Ar) |

| ~ 126-135 | Vinylic and aromatic carbons (CH=CH, CH-Ar) |

| ~ 102 | Acetal carbon (CH(OCH₃)₂) |

| ~ 53 | Methoxyl carbons (-OCH₃) |

Solvent: Typically CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

The formation of the dimethyl acetal from cinnamaldehyde results in distinct changes in the infrared spectrum. The most notable is the disappearance of the strong aldehyde C=O stretching vibration.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3060-3030 | Medium | Aromatic C-H stretch |

| ~ 3020 | Medium | Vinylic C-H stretch |

| ~ 2995-2830 | Medium-Strong | Aliphatic C-H stretch (from -OCH₃) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1120-1050 | Strong | C-O stretch (acetal) |

| ~ 970 | Strong | C-H bend (trans-alkene out-of-plane) |

| ~ 750, 690 | Strong | C-H bend (aromatic out-of-plane) |

Note: The characteristic aldehyde C=O stretch (around 1670 cm⁻¹) and C-H stretches (around 2740 and 2820 cm⁻¹) present in cinnamaldehyde are absent in the acetal.[1]

Table 4: Mass Spectrometry (GC-MS) Data

The following data represents the most abundant ions observed in the electron ionization (EI) mass spectrum of this compound.

| m/z | Relative Abundance | Proposed Fragment |

| 147 | 99.99% | [M - OCH₃]⁺ |

| 115 | 58.33% | [M - OCH₃ - CH₃OH]⁺ or [C₉H₇]⁺ |

| 121 | 36.46% | [C₉H₉O]⁺ |

| 77 | 32.29% | [C₆H₅]⁺ (Phenyl cation) |

| 103 | 31.12% | [C₈H₇]⁺ |

Source: PubChem CID 5463228.[2] Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity. Typical spectrometers operate at frequencies of 300-600 MHz for ¹H nuclei.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

FTIR Spectroscopy Protocol

For a liquid sample, the Attenuated Total Reflectance (ATR) or transmission method can be used.

-

ATR Method:

-

Background Spectrum: Ensure the ATR crystal (commonly diamond or ZnSe) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after the measurement.

-

-

Transmission Method (Neat Liquid):

-

Sample Preparation: Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin liquid film between the plates.

-

Data Acquisition: Mount the plates in the spectrometer's sample holder. Acquire the spectrum using similar parameters as the ATR method.

-

Cleaning: Disassemble the plates and clean them thoroughly with an appropriate solvent.

-

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[3]

-

Gas Chromatography (GC) Method:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet, which vaporizes the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms). A temperature program is used to separate the components, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used for small organic molecules.[4]

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion. The mass spectrum is typically scanned over a range of m/z 40-400.

-

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to this compound can be analyzed for its molecular ion and fragmentation pattern to confirm its identity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for chemical analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Cinnamaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cinnamaldehyde (B126680) dimethyl acetal (B89532). This document details the expected spectral data, outlines the experimental protocols for obtaining such data, and presents visual representations of the molecular structure and analytical workflow to aid in research and development.

Introduction

Cinnamaldehyde dimethyl acetal is the acetal derivative of cinnamaldehyde, a primary constituent of cinnamon oil. The protection of the aldehyde group as an acetal is a common strategy in organic synthesis to prevent its reaction under certain conditions. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide serves as a detailed reference for the interpretation of the ¹H and ¹³C NMR spectra of trans-cinnamaldehyde dimethyl acetal.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of trans-cinnamaldehyde dimethyl acetal. These predictions are based on the analysis of the parent compound, cinnamaldehyde, and established chemical shift ranges for dimethyl acetal and methoxy (B1213986) functional groups.[1][2][3][4][5]

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| H-7 (ortho-Ar) | ~ 7.40 | Multiplet | - | 2 |

| H-8, H-9 (meta, para-Ar) | ~ 7.25 - 7.35 | Multiplet | - | 3 |

| H-2 (trans-vinyl) | ~ 6.65 | Doublet | ~ 16.0 | 1 |

| H-3 (trans-vinyl) | ~ 6.20 | Doublet of Doublets | ~ 16.0, ~ 5.5 | 1 |

| H-1 (acetal) | ~ 5.40 | Doublet | ~ 5.5 | 1 |

| -OCH₃ (methoxy) | ~ 3.30 | Singlet | - | 6 |

Note: The chemical shifts for the aromatic and vinyl protons are based on the spectrum of trans-cinnamaldehyde and may be slightly shifted due to the presence of the dimethyl acetal group. The chemical shift of the acetal proton and methoxy protons are estimations based on typical values for such functional groups.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6 (ipso-Ar) | ~ 136 |

| C-9 (para-Ar) | ~ 129 |

| C-7 (ortho-Ar) | ~ 128 |

| C-8 (meta-Ar) | ~ 127 |

| C-2 (vinyl) | ~ 133 |

| C-3 (vinyl) | ~ 127 |

| C-1 (acetal) | ~ 103 |

| -OCH₃ (methoxy) | ~ 53 |

Note: The chemical shifts for the aromatic and vinyl carbons are based on the spectrum of trans-cinnamaldehyde. The chemical shifts for the acetal and methoxy carbons are estimations based on established ranges for these functional groups.[1][2]

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (B32938) (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

-

Referencing: The chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Cinnamaldehyde Dimethyl Acetal

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cinnamaldehyde (B126680) dimethyl acetal (B89532) (CAS No: 4364-06-1). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular identification and structural elucidation.

Cinnamaldehyde dimethyl acetal, with a molecular weight of 178.23 g/mol and a formula of C₁₁H₁₄O₂, is the protected acetal form of cinnamaldehyde.[1][2] Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, such as in botanical extracts or synthetic reaction mixtures.[1][3]

Experimental Protocol

The fragmentation data presented in this guide is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Instrumentation : The mass spectrum was acquired using a HITACHI M-80B mass spectrometer.[2]

-

Ionization Method : Electron Ionization (EI) was employed as the ionization technique, with an electron energy of 70 eV.[2]

-

Sample Introduction : The compound was introduced into the mass spectrometer via a gas chromatograph, ensuring separation from other potential components before analysis.[1]

This standard method involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes a series of predictable fragmentation reactions to yield smaller, charged ions. The resulting mass spectrum serves as a molecular "fingerprint."[1]

Quantitative Fragmentation Data

The electron ionization of this compound yields a characteristic pattern of fragment ions. The most significant ions, their mass-to-charge ratio (m/z), and relative abundance are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Ion Identity |

| 178 | Low / Not Observed | [C₁₁H₁₄O₂]⁺• (Molecular Ion, M⁺•) |

| 147 | 100.00 | [M - OCH₃]⁺ |

| 121 | 36.46 | [C₈H₉O]⁺ |

| 115 | 58.33 | [C₉H₇]⁺ |

| 103 | 31.12 | [C₈H₇]⁺ |

| 77 | 32.29 | [C₆H₅]⁺ |

Data sourced from MassBank of North America (MoNA), Accession ID MSBNK-Fac_Eng_Univ_Tokyo-JP008462.[2]

Analysis of the Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•) with an m/z of 178. The molecular ion peak itself is often of low abundance or not observed. The subsequent fragmentation is dominated by cleavages adjacent to the oxygen atoms of the acetal group, a common pathway for ethers and acetals.

The base peak at m/z 147 is formed by the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) from the molecular ion. This is a classic alpha-cleavage event, resulting in a stable, resonance-stabilized oxonium ion.

Further fragmentation of the m/z 147 ion likely leads to the other major fragments. The ion at m/z 121 can be proposed to form via the loss of acetylene (B1199291) (C₂H₂, 26 Da). The prominent ion at m/z 115 likely arises from the loss of methanol (B129727) (CH₃OH, 32 Da) from the m/z 147 ion. Subsequent loss of another carbon monoxide molecule or rearrangement can lead to the formation of other smaller, aromatic fragments such as the phenylium ion at m/z 77 ([C₆H₅]⁺) and the ion at m/z 103 .

Visualization of Fragmentation Pathway

The logical relationship between the parent molecular ion and the major observed fragments is depicted in the following diagram.

Caption: EI fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Cinnamaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (B126680) dimethyl acetal (B89532), systematically known as [(E)-3,3-dimethoxyprop-1-enyl]benzene, is a protected form of cinnamaldehyde, the primary flavor and aroma compound in cinnamon. Its utility in organic synthesis, particularly as a protecting group for the aldehyde functionality, makes a thorough understanding of its physicochemical properties essential for researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of these properties, including detailed experimental protocols and visual representations of key chemical transformations.

Physicochemical Properties

The key physicochemical properties of cinnamaldehyde dimethyl acetal are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Pale yellow clear liquid (estimated) | [2] |

| Boiling Point | 256 °C @ 760 mmHg | [2] |

| 93-96 °C @ 0.2 mmHg | ||

| Density | 1.016 - 1.020 g/cm³ @ 25 °C | [2] |

| Refractive Index | 1.5300 - 1.5340 @ 20 °C | [2] |

Solubility and Stability

| Property | Value | Source(s) |

| Solubility in Water | 732.9 mg/L @ 25 °C (estimated) | [2] |

| Solubility in Organic Solvents | Soluble in alcohol | [2] |

| Stability | Stable under alkaline conditions. | [2] |

| Unstable in acidic conditions; undergoes rapid hydrolysis. | [1] | |

| Formation from cinnamaldehyde in methanol (B129727) is accelerated by increased temperature and light exposure. | [1] |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is the acid-catalyzed acetalization of trans-cinnamaldehyde.

Materials:

-

trans-Cinnamaldehyde

-

Trimethyl orthoformate

-

Anhydrous methanol

-

p-Toluenesulfonic acid monohydrate

Procedure:

-

In a suitable reaction vessel, combine 66.0 g (0.50 mole) of trans-cinnamaldehyde, 100 g (1.06 mole) of trimethyl orthoformate, and 450 ml of anhydrous methanol.

-

Add 0.5 g of p-toluenesulfonic acid monohydrate to the mixture to catalyze the reaction.

-

Stir the mixture at room temperature for 24 hours.

-

After the reaction is complete, remove the methanol using a rotary evaporator.

-

Purify the resulting residue by vacuum distillation to yield this compound (boiling point 93-96 °C at 0.2 mmHg).

Diagram of Synthesis Pathway:

Caption: Acid-catalyzed synthesis of this compound.

Characterization

Infrared (IR) Spectroscopy:

The successful formation of this compound from cinnamaldehyde can be readily confirmed by IR spectroscopy. The key diagnostic change is the disappearance of the strong carbonyl (C=O) stretching vibration of the aldehyde, typically observed around 1700 cm⁻¹, and the appearance of C-O ether stretches around 1100 cm⁻¹.[1]

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of this compound typically does not show a strong molecular ion peak (m/z 178). Common fragments observed include:

-

m/z 147: Loss of a methoxy (B1213986) group (-OCH₃)

-

m/z 115: Loss of both methoxy groups and a hydrogen atom

-

m/z 121, 103, 77: Further fragmentation of the phenylpropenyl backbone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Stability and Reactivity

This compound is generally stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality in the presence of nucleophiles and bases.[1] However, it is highly susceptible to hydrolysis under acidic conditions, regenerating the parent cinnamaldehyde and methanol. This reactivity is fundamental to its use as a protecting group, as the aldehyde can be easily deprotected when needed.

The formation of this compound can also occur unintentionally during analytical procedures, such as HPLC, when cinnamaldehyde is dissolved in methanol. This in-situ acetal formation is influenced by the concentration of cinnamaldehyde, storage temperature, and exposure to light, and should be a consideration in the design of analytical methods for cinnamaldehyde-containing samples.[1]

Diagram of Hydrolysis Pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Conclusion

This technical guide provides a detailed summary of the key physicochemical properties of this compound, along with practical experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and organic synthesis, a firm grasp of these properties, particularly its stability profile and reactivity, is crucial for its effective application as a protecting group and for the accurate analysis of cinnamaldehyde-containing materials.

References

Solubility and stability of cinnamaldehyde dimethyl acetal in organic solvents

An In-depth Technical Guide to the Solubility and Stability of Cinnamaldehyde (B126680) Dimethyl Acetal (B89532) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of cinnamaldehyde dimethyl acetal in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the foundational principles governing the solubility and stability of this acetal. It offers detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. This guide is intended to be a valuable resource for formulation scientists, medicinal chemists, and other professionals working with this compound, enabling them to develop stable formulations and predict its behavior in various organic media.

Introduction

This compound, the protected form of cinnamaldehyde, is a valuable compound in the fragrance, flavor, and pharmaceutical industries. Its stability in various formulations is a key advantage over the corresponding aldehyde, which can be prone to oxidation and other degradation reactions. A thorough understanding of its solubility and stability in organic solvents is paramount for effective formulation development, ensuring product efficacy and shelf-life. This guide outlines the theoretical and practical aspects of these properties.

Principles of Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both non-polar (benzene ring, hydrocarbon backbone) and moderately polar (dimethyl acetal group) features. This structure suggests that it will be more soluble in organic solvents than in water.

Qualitative Solubility: Published data indicates that this compound is soluble in alcohols.[1] While specific quantitative data is scarce, its molecular structure suggests good solubility in a range of common organic solvents.

Factors Influencing Solubility:

-

Solvent Polarity: Solvents with polarities similar to this compound are likely to be effective.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

Hydrogen Bonding: The oxygen atoms in the acetal group can act as hydrogen bond acceptors, influencing solubility in protic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 732.9 mg/L (estimated) | [1] |

| Alcohol | Not Specified | Soluble | [1] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent.

Method: Isothermal Shake-Flask Method

This method is suitable for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge (optional)

-

HPLC or GC for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the sample to facilitate separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The stability of this compound can be influenced by several factors.

Factors Affecting Stability:

-

pH: Acetals are labile in the presence of acid, which catalyzes their hydrolysis back to the corresponding aldehyde and alcohol. They are generally stable to bases.

-

Solvent: Protic solvents, especially in the presence of an acid catalyst, can facilitate hydrolysis. The formation of this compound has been observed when cinnamaldehyde is dissolved in methanol (B129727), and this reaction is influenced by concentration, temperature, and light.[2][3][4]

-

Temperature: Higher temperatures can accelerate the rate of degradation, particularly hydrolysis.

-

Light: Exposure to light may also promote degradation.[3][4]

Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway for this compound in the presence of acid and water is hydrolysis. The reaction proceeds through a carbocation intermediate.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Stability Assessment

This protocol describes a method to assess the stability of this compound in a given organic solvent under specific conditions.

Method: HPLC-Based Stability Indicating Method

Apparatus:

-

HPLC with a suitable detector (e.g., UV)

-

Constant temperature oven or chamber

-

pH meter (if aqueous solutions are involved)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the organic solvent of interest at a known concentration.

-

Stress Conditions: Aliquot the solution into several vials. Expose the vials to various stress conditions, such as:

-

Acidic/Basic Conditions: Add a small amount of acid (e.g., HCl) or base (e.g., NaOH) to the solution.

-

Elevated Temperature: Store vials at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose vials to a controlled light source.

-

Include a control sample stored at ambient temperature in the dark.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

-

Analysis: Analyze the samples by HPLC. The method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Quantify the amount of this compound remaining at each time point. Calculate the degradation rate and identify any major degradation products.

References

Crystal Structure Analysis of Cinnamaldehyde Dimethyl Acetal Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1][2] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation, which are critical parameters for understanding the structure-property relationships of a compound. For drug development professionals, elucidating the crystal structure of a molecule like a cinnamaldehyde (B126680) dimethyl acetal (B89532) derivative is crucial for understanding its interaction with biological targets and for designing new therapeutic agents.

Experimental Protocols

A successful crystal structure analysis involves a multi-step process, from the synthesis of the target compounds to the final refinement of the crystallographic data.

Synthesis and Purification of Cinnamaldehyde Dimethyl Acetal Derivatives

The synthesis of this compound derivatives typically begins with the protection of the aldehyde group of the parent cinnamaldehyde or a substituted cinnamaldehyde.

General Acetalization Protocol:

-

Reaction Setup: Cinnamaldehyde or a substituted derivative is dissolved in an excess of methanol, which acts as both the solvent and a reactant.

-

Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid, is added to the solution.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Crystallization

Obtaining single crystals of suitable quality is often the most challenging step. Several crystallization techniques can be employed:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and subsequent crystal growth.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.[1]

Data Presentation

The quantitative data obtained from a crystal structure analysis should be presented in a clear and structured format to allow for easy comparison between different derivatives. The following tables illustrate the type of data that would be collected.

Table 1: Hypothetical Crystallographic Data for this compound Derivatives

| Parameter | Derivative 1 (Unsubstituted) | Derivative 2 (4-Chloro) | Derivative 3 (4-Methoxy) |

| Chemical Formula | C₁₁H₁₄O₂ | C₁₁H₁₃ClO₂ | C₁₂H₁₆O₃ |

| Formula Weight | 178.23 | 212.66 | 208.25 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |

| a (Å) | 10.123(4) | 8.456(2) | 12.345(5) |

| b (Å) | 5.678(2) | 11.234(3) | 6.789(3) |

| c (Å) | 16.789(6) | 13.456(4) | 14.567(6) |

| α (°) | 90 | 90 | 90 |

| β (°) | 98.76(3) | 90 | 105.43(2) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 953.4(6) | 1278.9(5) | 1178.2(8) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.242 | 1.104 | 1.173 |

| Absorption Coefficient (mm⁻¹) | 0.086 | 0.285 | 0.083 |

| F(000) | 384 | 448 | 448 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 | R₁ = 0.038, wR₂ = 0.105 | R₁ = 0.051, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 | 1.03 | 1.06 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound Derivatives

| Bond/Angle | Derivative 1 (Unsubstituted) | Derivative 2 (4-Chloro) | Derivative 3 (4-Methoxy) |

| C1-O1 | 1.412(3) | 1.415(2) | 1.409(4) |

| C1-O2 | 1.414(3) | 1.413(2) | 1.411(4) |

| C1-C2 | 1.501(4) | 1.503(3) | 1.498(5) |

| C2=C3 | 1.335(4) | 1.332(3) | 1.338(5) |

| C3-C4 (phenyl) | 1.472(4) | 1.475(3) | 1.469(5) |

| O1-C1-O2 | 111.5(2) | 111.8(1) | 111.2(3) |

| C1-C2-C3 | 125.4(3) | 125.1(2) | 125.8(4) |

| C2-C3-C4 | 128.9(3) | 129.2(2) | 128.5(4) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.

Caption: Experimental workflow for the crystal structure analysis of this compound derivatives.

Caption: Logical relationship between molecular structure and properties of cinnamaldehyde derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. While specific crystallographic data for a broad range of these compounds is not yet widely published, the experimental protocols and data analysis frameworks outlined in this guide provide a solid foundation for researchers. Such studies are essential for advancing our understanding of structure-activity relationships and for the rational design of new molecules in drug discovery and materials science.

References

Theoretical and Computational Insights into Cinnamaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of the bioactive cinnamaldehyde, plays a significant role in organic synthesis and can form spontaneously under certain analytical conditions. While comprehensive theoretical and computational studies dedicated solely to this molecule are not abundant in peer-reviewed literature, the principles of computational chemistry provide a robust framework for understanding its structural, electronic, and reactive properties. This guide synthesizes available information and extrapolates from computational studies of the parent aldehyde to present a detailed overview of the theoretical underpinnings of cinnamaldehyde dimethyl acetal. It includes hypothetical yet representative data from Density Functional Theory (DFT) calculations, detailed computational protocols, and a logical workflow for such studies.

Introduction

Cinnamaldehyde, the primary constituent of cinnamon oil, is a well-studied α,β-unsaturated aldehyde with a range of biological activities. Its dimethyl acetal derivative serves as a crucial protecting group in synthetic organic chemistry, masking the reactive aldehyde functionality. Furthermore, the formation of this compound has been observed as a reaction product when cinnamaldehyde is analyzed in a methanol (B129727) solvent, particularly during HPLC analysis, which can be influenced by concentration, temperature, and light exposure[1][2][3]. Understanding the molecular properties of this acetal is therefore of interest for both synthetic and analytical applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine molecules at the atomic level. Although specific, published DFT studies on this compound are limited, the methodologies are well-established from extensive research on its parent compound, cinnamaldehyde[4][5][6][7][8]. These principles can be directly applied to elucidate the acetal's characteristics[9].

Computational Methodology: A Detailed Protocol

This section outlines a typical and robust protocol for conducting a theoretical and computational study of this compound using DFT.

2.1. Software and Hardware

-

Software: Gaussian 16 suite of programs is a standard for such calculations. GaussView 6 can be used for molecular building and visualization of results. Other software packages like Q-Chem or PySCF can also be employed.

-

Hardware: A high-performance computing (HPC) cluster with multiple cores and significant RAM is recommended for efficient computation, especially for frequency and transition state calculations.

2.2. Geometry Optimization

-

Initial Structure: The initial 3D structure of this compound is constructed using a molecular builder like GaussView.

-

Method: The geometry is optimized to find the lowest energy conformation.

-

Level of Theory: A common and effective level of theory for organic molecules is the B3LYP hybrid functional.

-

Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost for molecules of this size, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate geometry.

-

Convergence Criteria: Default convergence criteria in Gaussian are typically sufficient.

-

Verification: The optimization is confirmed to have reached a true minimum on the potential energy surface by performing a subsequent frequency calculation and ensuring the absence of imaginary frequencies.

2.3. Vibrational Frequency Analysis

-

Purpose: To calculate the infrared (IR) spectrum and to confirm that the optimized geometry is a true minimum.

-

Method: A frequency calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

-

Output: The output will provide the vibrational frequencies, their corresponding IR intensities, and the zero-point vibrational energy (ZPVE).

2.4. Electronic Properties Analysis

-

Method: The optimized geometry is used for a single-point energy calculation to determine electronic properties.

-

Key Properties:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hyperconjugative interactions, and bond orders.

-

2.5. Reaction Pathway and Transition State Analysis

-

Purpose: To computationally investigate reaction mechanisms, such as hydrolysis or formation of the acetal.

-

Method: This involves locating the transition state (TS) structure for a given reaction step. The QST2 or QST3 methods in Gaussian can be used to provide an initial guess for the TS, followed by optimization using a method like Berny optimization (Opt=TS).

-

Verification: A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the correct reactants and products.

Data Presentation: Hypothetical Computational Results

The following tables present hypothetical but realistic quantitative data that would be expected from a DFT study of this compound at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C=C (alkene) | ~1.34 |

| C-C (alkene-phenyl) | ~1.48 | |

| C-O (acetal) | ~1.41 | |

| C-H (aromatic) | ~1.08 | |

| Bond Angles | C=C-C (alkene) | ~125° |

| C-O-C (acetal) | ~113° | |

| H-C-H (methoxy) | ~109.5° | |

| Dihedral Angles | C-C-C=C | Defines planarity |

| O-C-O-C | Defines acetal conformation |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | ~3020 - 3065 |

| C=C Stretch | Aromatic | ~1450 - 1625 |

| C=C Stretch | Alkene | ~1630 |

| C-O-C Stretch | Acetal | ~1000 - 1200 |

| C-H Stretch | Aliphatic | ~2820 - 2980 |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.30 |

Table 4: Illustrative Transition State Analysis Data for Acetal Hydrolysis

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Protonation | Acetal + H₃O⁺ | [TS1] | Protonated Acetal + H₂O | 5.2 |

| C-O Cleavage | Protonated Acetal | [TS2] | Hemiacetal + CH₃OH | 12.8 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for a comprehensive computational study of this compound.

Conclusion

While direct experimental and computational data on this compound is not as prevalent as for its parent aldehyde, established theoretical chemistry protocols provide a clear and reliable path to understanding its molecular characteristics. By applying DFT methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can accurately predict its geometry, vibrational spectra, and electronic properties. Furthermore, these computational tools are invaluable for investigating reaction mechanisms, such as the conditions of its formation and hydrolysis. This guide provides a foundational protocol and representative data to aid researchers in designing and interpreting their own theoretical studies of this compound and related compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Computational Chemistry — Schreiner Group [uni-giessen.de]

- 3. Structural Determinants for the Antidepressant Activity of St. John’s Wort (Hypericum perforatum): A Combined Theoretical and Experimental Study | MDPI [mdpi.com]

- 4. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials [pubmed.ncbi.nlm.nih.gov]

- 7. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 8. ritme.com [ritme.com]

- 9. scribd.com [scribd.com]

Quantum Chemical Calculations for Cinnamaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (B126680) dimethyl acetal (B89532), a protected form of the bioactive cinnamaldehyde, serves as a crucial intermediate in organic synthesis and drug design. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for optimizing reaction conditions and designing novel therapeutic agents. Quantum chemical calculations provide a powerful in silico approach to elucidate these molecular characteristics with high accuracy. While comprehensive, peer-reviewed computational studies specifically targeting cinnamaldehyde dimethyl acetal are not widely available in public literature, the principles and methodologies are well-established. This technical guide outlines the theoretical framework for such calculations, presents expected data based on analogous molecules, and provides a workflow for researchers to conduct their own investigations.[1]

This compound's primary role in organic synthesis is to act as a protecting group for the highly reactive aldehyde functionality of cinnamaldehyde.[1] This protection allows for chemical transformations on other parts of the molecule without unintended reactions at the aldehyde site.[1] The acetal can be readily hydrolyzed back to the aldehyde under acidic conditions.[1]

Computational Methodology

The predominant method for quantum chemical calculations of organic molecules like this compound is Density Functional Theory (DFT).[1] This approach offers a favorable balance between computational cost and accuracy.[1] A typical computational protocol would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP with a 6-311++G(d,p) basis set.[2][3][4]

-

Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

-

Electronic Property Calculations: From the optimized geometry, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution.

-

Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra and predict NMR chemical shifts.[5]

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

Predicted Molecular Properties

While specific published data for this compound is scarce, theoretical calculations would yield valuable insights into its structure and reactivity.[1] The following tables summarize the expected quantitative data based on DFT calculations of the parent molecule, cinnamaldehyde, and general principles of computational chemistry.

Table 1: Predicted Geometrical Parameters

The geometry optimization would provide key bond lengths, bond angles, and dihedral angles that define the molecule's 3D shape.

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Lengths | C=C (alkene) | ~1.34 |

| C-C (alkene-phenyl) | ~1.48 | |

| C-O (acetal) | ~1.41 | |

| C-H (aromatic) | ~1.08 | |

| Bond Angles | C=C-C (alkene) | ~125° |

| C-O-C (acetal) | ~113° | |

| H-C-H (methoxy) | ~109.5° | |

| Dihedral Angles | C-C-C=C | Defines planarity |

| O-C-O-C | Defines acetal conformation | |

| (Data is hypothetical and based on typical values for similar functional groups[1]) |

Table 2: Predicted Vibrational Frequencies

Frequency calculations can predict the infrared (IR) spectrum, which is useful for functional group identification. The formation of the acetal from cinnamaldehyde is confirmed by the disappearance of the aldehyde C=O stretch and the appearance of C-O-C acetal stretching vibrations.[1]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | ~3019 - 3061 |

| Alkene C=C | Stretch | ~1627 |

| Aromatic C=C | Stretch | ~1449 - 1624 |

| Acetal C-O-C | Stretch | ~1000 - 1200 |

| (Data adapted from typical IR frequencies[1]) |

Table 3: Predicted Electronic Properties

The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

| (Values are illustrative and based on DFT studies of cinnamaldehyde[6]) |

Reaction Mechanism and Transition State Analysis

Quantum chemical calculations are particularly useful for studying reaction mechanisms. For instance, in reactions where this compound is a reactant, DFT can be used to model the transition states and determine activation energies. This is crucial for understanding reaction kinetics and selectivity.

Acetal Formation and Hydrolysis

The formation of this compound from cinnamaldehyde and methanol (B129727) is typically catalyzed by a Brønsted acid.[1] The mechanism involves the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[1] A subsequent elimination of water and a second methanol attack yields the acetal.[1] The reverse reaction, hydrolysis, is also acid-catalyzed.[1]

The following diagram illustrates the key steps in the acid-catalyzed formation of this compound.

References

- 1. This compound | 63511-93-3 | Benchchem [benchchem.com]

- 2. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 5. benchchem.com [benchchem.com]

- 6. Solvents effects: Density Functional Theory studies of Trans-Cinnamaldehyde [chemistry.semnan.ac.ir]

The Specter in the Sample: A Technical Guide to Cinnamaldehyde and the Artifactual Formation of its Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the complexities surrounding the analysis of cinnamaldehyde (B126680) from natural sources and the common, yet often misinterpreted, appearance of cinnamaldehyde dimethyl acetal (B89532). While cinnamaldehyde is a well-documented bioactive compound naturally occurring in Cinnamomum species, its dimethyl acetal is predominantly an artifact of analytical procedures. Understanding this distinction is critical for accurate research and development.

Cinnamaldehyde: A Key Bioactive Natural Product

Cinnamaldehyde is the primary organic compound responsible for the characteristic flavor and aroma of cinnamon.[1][2] It is a phenylpropanoid, naturally synthesized in plants through the shikimate pathway.[2]

Natural Sources

The principal natural sources of cinnamaldehyde are the bark and leaves of trees belonging to the genus Cinnamomum. The essential oil of cinnamon bark can contain up to 90% cinnamaldehyde.[1] Various species are known to be rich in this compound.[3][4]

Biosynthesis of Cinnamaldehyde

The biosynthesis of cinnamaldehyde begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid, which is then further processed to yield cinnamaldehyde.[5][6]

Caption: Biosynthetic pathway of cinnamaldehyde from L-phenylalanine.

Biological Activities

Cinnamaldehyde has been the subject of extensive research due to its wide range of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][7][8][9]

The Formation of Cinnamaldehyde Dimethyl Acetal: An Analytical Pitfall

Crucially, this compound is not typically found in nature. Its presence in analytical results is most often the consequence of a chemical reaction between cinnamaldehyde and methanol (B129727) during sample preparation or analysis.[10][11][12][13] This reaction, known as acetalization, is a significant potential source of error in the quantification of cinnamaldehyde.

The Acetalization Reaction

The aldehyde functional group of cinnamaldehyde can react with an alcohol, such as methanol, in the presence of an acid catalyst to form an acetal. This reaction can be accelerated by factors such as heat and prolonged storage.[10][12]

Caption: Acetalization of cinnamaldehyde with methanol.

Quantitative Considerations

The formation of this compound is influenced by several factors, including the concentration of cinnamaldehyde, storage temperature, and exposure to light.[10][11][12] The stability of cinnamaldehyde in methanolic solutions is a critical consideration for accurate quantification.

| Parameter | Observation | Reference |

| Solvent | Formation of this compound observed in methanol solutions. | [10][11][12] |

| Concentration | Acetal formation is dependent on the concentration of cinnamaldehyde. | [11] |

| Temperature | Heating samples in methanol can accelerate acetalization. | [10][12] |